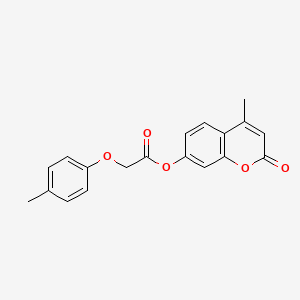
4-methyl-2-oxo-2H-chromen-7-yl (4-methylphenoxy)acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
La 7-(4-metilfenoxiacetil)cumarina es un compuesto orgánico sintético que pertenece a la clase de las cumarinas. Las cumarinas son conocidas por sus diversas actividades biológicas y se utilizan ampliamente en la química medicinal. Este compuesto se caracteriza por la presencia de una estructura central de cromona con un grupo metilo en la posición 4 y un grupo fenoxiacetilo en la posición 7.
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis de la 7-(4-metilfenoxiacetil)cumarina típicamente implica la esterificación del 7-hidroxicumarina con ácido 4-metilfenoxiacético. La reacción generalmente se lleva a cabo en presencia de un agente deshidratante como el N,N'-carbonildiimidazol (CDI) para activar el grupo ácido carboxílico, facilitando la formación del enlace éster . Las condiciones de reacción a menudo incluyen temperaturas suaves y una atmósfera inerte para evitar reacciones secundarias no deseadas.
Métodos de Producción Industrial
La producción industrial de este compuesto puede implicar rutas sintéticas similares pero a mayor escala. El uso de reactores de flujo continuo y sistemas automatizados puede mejorar la eficiencia y el rendimiento de la síntesis. Además, se emplean pasos de purificación como la recristalización o la cromatografía para obtener el compuesto en alta pureza.
Análisis De Reacciones Químicas
Tipos de Reacciones
La 7-(4-metilfenoxiacetil)cumarina puede sufrir varias reacciones químicas, incluyendo:
Oxidación: El núcleo de la cromona puede oxidarse para formar derivados de quinona.
Reducción: El grupo carbonilo en la estructura de la cromona se puede reducir para formar derivados dihidro.
Sustitución: El grupo fenoxiacetilo puede participar en reacciones de sustitución nucleofílica.
Reactivos y Condiciones Comunes
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio (KMnO4) y trióxido de cromo (CrO3).
Reducción: Se utilizan típicamente agentes reductores como el borohidruro de sodio (NaBH4) o el hidruro de litio y aluminio (LiAlH4).
Sustitución: Se pueden utilizar nucleófilos como aminas o tioles en condiciones básicas para facilitar las reacciones de sustitución.
Productos Principales
Oxidación: Derivados de quinona.
Reducción: Derivados dihidro.
Sustitución: Varios derivados de fenoxiacetilo sustituidos dependiendo del nucleófilo utilizado.
Aplicaciones Científicas De Investigación
La 7-(4-metilfenoxiacetil)cumarina tiene varias aplicaciones en la investigación científica:
Química: Se utiliza como bloque de construcción para la síntesis de moléculas más complejas.
Industria: Se utiliza en el desarrollo de materiales fotoactivos y polímeros inteligentes.
Mecanismo De Acción
El mecanismo de acción de la 7-(4-metilfenoxiacetil)cumarina implica su interacción con varios objetivos moleculares. El núcleo de la cromona puede interactuar con enzimas y receptores, modulando su actividad. Por ejemplo, puede inhibir la actividad de ciertas enzimas involucradas en la inflamación, ejerciendo así efectos antiinflamatorios . El grupo fenoxiacetilo también puede contribuir a la actividad biológica general del compuesto al mejorar su afinidad de unión a objetivos específicos.
Comparación Con Compuestos Similares
Compuestos Similares
- 4-metil-2-oxo-2H-cromen-7-il isonicotinato
- 4-metil-2-oxo-2H-cromen-7-il bencensulfonato
- Etil (4-metil-2-oxo-2H-cromen-7-il)oxi (fenil)acetato
Singularidad
La 7-(4-metilfenoxiacetil)cumarina es única debido a la presencia del grupo fenoxiacetilo, que imparte propiedades químicas y biológicas distintas. Esta característica estructural la diferencia de otros derivados de cumarina y contribuye a sus aplicaciones específicas en investigación e industria.
Propiedades
Fórmula molecular |
C19H16O5 |
|---|---|
Peso molecular |
324.3 g/mol |
Nombre IUPAC |
(4-methyl-2-oxochromen-7-yl) 2-(4-methylphenoxy)acetate |
InChI |
InChI=1S/C19H16O5/c1-12-3-5-14(6-4-12)22-11-19(21)23-15-7-8-16-13(2)9-18(20)24-17(16)10-15/h3-10H,11H2,1-2H3 |
Clave InChI |
VPKBYPPFYHOBJZ-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)OCC(=O)OC2=CC3=C(C=C2)C(=CC(=O)O3)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(1H-indol-3-yl)-N-[1-(4-methoxyphenyl)-2-phenylethyl]-N-methyl-2-oxoacetamide](/img/structure/B12120669.png)

![1-(5-bromo-2-methoxy-4-methylbenzenesulfonyl)-2-[(naphthalen-1-yl)methyl]-4,5-dihydro-1H-imidazole](/img/structure/B12120689.png)



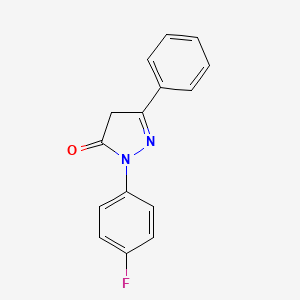
![2-[(4-benzylpiperazin-1-yl)carbonyl]-3-methyl-6,7-dihydro-1-benzofuran-4(5H)-one](/img/structure/B12120720.png)
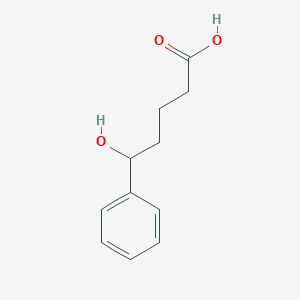
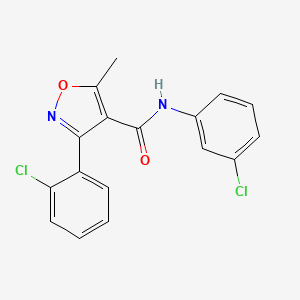
![5,7,11-Trihydroxy-4,4,9,11b-tetramethyl-1,2-dihydronaphtho[2,1-f][1]benzofuran-3,6-dione](/img/structure/B12120734.png)
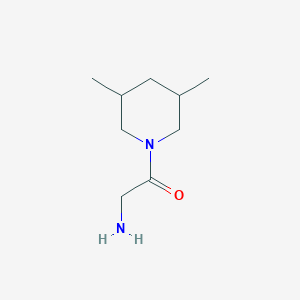
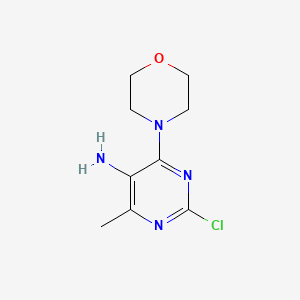
![Benzoic acid, 3-chloro-2-[[3-(2,5-dimethylphenoxy)propyl]amino]-, methyl ester](/img/structure/B12120741.png)
